molecular formula C18H20N2O2 B2937274 [4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411240-24-7

[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone

Cat. No. B2937274
CAS RN: 2411240-24-7
M. Wt: 296.37
InChI Key: QIBYIWCHPJGUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone, also known as NAPPO, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. NAPPO is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects are currently being studied.

Mechanism of Action

[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone acts as an inhibitor of various enzymes and receptors, including monoamine oxidase (MAO), dopamine transporter (DAT), and sigma-1 receptor. By inhibiting these targets, this compound may have an effect on neurotransmitter levels and signaling pathways in the brain.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects, including an increase in dopamine and serotonin levels in the brain. It has also been shown to have an effect on GABAergic and glutamatergic signaling pathways. In addition, this compound has been shown to have anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, this compound’s potency and specificity may pose challenges in terms of dosing and selectivity.

Future Directions

There are several potential future directions for research involving [4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone. One area of interest is its potential use in the treatment of neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more specific and potent this compound analogs may lead to new therapeutic applications.

Synthesis Methods

[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 1-(naphthalen-1-ylmethyl)piperazine with epichlorohydrin in the presence of a base. The resulting product is then treated with sodium hydroxide to yield this compound. Other methods include the reaction of 1-(naphthalen-1-ylmethyl)piperazine with epoxides, or the reaction of 1-(naphthalen-1-ylmethyl)piperazine with chloromethyl oxirane.

Scientific Research Applications

[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone has shown potential in drug discovery and development due to its ability to inhibit certain enzymes and receptors. It has been studied for its potential use as an antidepressant, antipsychotic, and anticonvulsant. This compound has also shown promise in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(17-13-22-17)20-10-8-19(9-11-20)12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBYIWCHPJGUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.